DesmethylPBR28
Description
Cellular and Subcellular Localization of TSPO (18 kDa)
TSPO is predominantly found on the outer membrane of mitochondria. wikipedia.orgnih.gov This subcellular localization is critical for its proposed functions, including the transport of cholesterol into the mitochondria, a key step in the synthesis of steroids. researchgate.netnih.gov While highly expressed in steroid-synthesizing tissues, TSPO is also present in various other tissues, including the brain, heart, and immune cells. wikipedia.orgnih.gov In the central nervous system (CNS), TSPO is expressed in glial cells, endothelial cells, and has also been reported in neurons. researchgate.netresearchgate.net Recent studies have also suggested its presence in other cellular compartments like the plasma membrane and perinuclear regions, which might imply functions beyond its mitochondrial role. researchgate.net
Regulation of TSPO Expression in Normal Physiology and Pathological Conditions
Under normal physiological conditions, TSPO expression is relatively low in the brain. mdpi.com However, its expression is significantly upregulated in response to various pathological conditions and cellular stress, such as inflammation, injury, and neurodegeneration. researchgate.netnih.gov This upregulation is considered an adaptive response to cellular injury, aimed at modulating mitochondrial function and promoting cell survival. researchgate.net Factors like reactive oxygen species (ROS), and inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) have been identified as potential regulators of TSPO expression. nih.gov The PKCε-ERK1/2-AP1/Stat3 signaling pathway has been proposed as a primary regulator of TSPO gene expression in both normal and pathological tissues. nih.govnih.gov
TSPO Upregulation in Microglial Activation and Astrogliosis in Neuroinflammation Research
A hallmark of neuroinflammation is the activation of microglia and astrocytes, a process known as astrogliosis. nih.gov During these events, the expression of TSPO is markedly increased in these glial cells. mdpi.combmbreports.org This upregulation has made TSPO a valuable biomarker for neuroinflammation in a variety of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and Huntington's disease. nih.govmdpi.comnih.gov The increased density of TSPO in activated microglia and reactive astrocytes allows for in vivo imaging of these neuroinflammatory processes using Positron Emission Tomography (PET) with specific radioligands. mdpi.comnih.gov
Ligand Binding Characteristics and Pharmacological Profiles of TSPO
TSPO possesses distinct binding sites for a variety of ligands, including endogenous molecules and synthetic compounds. snmjournals.orgunifi.it The prototypical synthetic ligands for TSPO are the isoquinoline (B145761) carboxamide PK11195 and the benzodiazepine (B76468) Ro5-4864, both of which exhibit high binding affinity in the nanomolar range. snmjournals.orgunifi.it Second-generation TSPO ligands, such as PBR28, DPA-713, and DAA1106, were developed to offer improved imaging properties over [¹¹C]PK11195. mdpi.comnih.gov
The pharmacological profile of TSPO ligands is complex, with effects on steroidogenesis, apoptosis, and cell proliferation that can vary depending on the ligand concentration. snmjournals.org For instance, some ligands demonstrate anti-proliferative and pro-apoptotic actions at micromolar concentrations, while exhibiting pro-proliferative and anti-apoptotic effects at nanomolar concentrations. snmjournals.org The interaction of ligands with TSPO can also be influenced by the protein's oligomeric state and its association with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC). scientificarchives.comnih.gov
| Ligand | Type | Key Finding | Reference |
| [¹¹C]PBR28 | Second-Generation PET Radioligand | High affinity for TSPO, but binding is affected by the rs6971 polymorphism. researchgate.netsnmjournals.org | researchgate.netsnmjournals.org |
| [¹¹C]PK11195 | First-Generation PET Radioligand | Prototypical TSPO ligand with limitations like low sensitivity. mdpi.com | mdpi.com |
| Ro5-4864 | Benzodiazepine | Selective for TSPO with nanomolar binding affinity. unifi.it | unifi.it |
| XBD173 | TSPO Ligand | High binding affinity and enhances TSPO protein expression. gabarx.com | gabarx.com |
| Etifoxine | TSPO Ligand | Anxiolytic with binding affinity to TSPO. gabarx.com | gabarx.com |
Genetic Polymorphisms of TSPO (e.g., rs6971) and their Influence on Radioligand Binding Affinity
A significant factor influencing the binding of second-generation TSPO radioligands is a single nucleotide polymorphism (SNP) in the TSPO gene, specifically rs6971. researchgate.netresearchgate.net This polymorphism results in a non-conservative amino acid substitution from alanine (B10760859) to threonine at position 147 (Ala147Thr) of the protein. mdpi.comnih.gov This substitution alters the binding affinity of many second-generation ligands, leading to different binding phenotypes in the population. researchgate.netmdpi.com
Individuals homozygous for the wild-type allele (Ala/Ala) are classified as high-affinity binders (HABs). researchgate.netsnmjournals.org They exhibit the highest binding affinity for second-generation TSPO radioligands like [¹¹C]PBR28. snmjournals.org Approximately 50-66% of the population falls into this category. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHHRVIZVDACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precursor Synthesis and Radiochemistry of Desmethylpbr28 Derived Radioligands
Synthetic Methodologies for DesmethylPBR28 Precursor Production
The synthesis of the this compound precursor, chemically known as N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, is a crucial first step for the eventual production of [¹¹C]PBR28. nih.gov Various methods have been developed to produce this precursor, ranging from conventional multi-step syntheses to more efficient one-pot procedures.
Conventional and Optimized Synthetic Routes
Conventional synthesis of this compound typically involves a multi-step process. One common route begins with the displacement of the chloride in 4-chloro-3-nitropyridine (B21940) with phenol (B47542) in the presence of potassium carbonate (K₂CO₃) to yield 3-nitro-4-phenoxypyridine. nih.gov This intermediate is then reduced, for example with tin(II) chloride (SnCl₂), to the corresponding amine, 3-amino-4-phenoxypyridine. nih.gov
Following the formation of the amine, a reductive amination reaction is carried out with o-salicylaldehyde. This is followed by acetylation of the resulting secondary amine and the phenolic hydroxyl group. Finally, selective hydrolysis of the acetate (B1210297) ester provides the desired this compound. nih.gov Modifications to this general approach have been explored to optimize yields and simplify procedures. nih.gov
One-Pot Synthesis Approaches for Efficiency
To improve the efficiency of precursor synthesis, one-pot procedures have been developed. These methods combine multiple reaction steps into a single reaction vessel, which can save time and resources by avoiding lengthy separation and purification of intermediates. researchgate.netnih.govyoutube.com One such approach involves a palladium-mediated reduction of a nitropyridine to the corresponding aminopyridine, followed by a reductive amination in the same pot. researchgate.net This streamlined process has been shown to be operationally simpler and provides a high-quality precursor suitable for clinical applications. researchgate.net The use of decaborane (B607025) in a one-pot procedure has also been reported. researchgate.net
The table below summarizes some of the key reaction steps in the synthesis of DesymenthylPBR28.
Table 1: Key Reaction Steps in this compound Synthesis| Step | Reaction | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | Phenol, K₂CO₃, DMF, 80°C | 97% | nih.gov |
| 2 | Reduction of Nitro Group | SnCl₂, conc. HCl, MeOH, 80°C | 92% | nih.gov |
| 3 | Reductive Amination | o-salicylaldehyde, then NaBH₄, MeOH, rt | 91% | nih.gov |
| 4 | Acetylation and Hydrolysis | Acetyl chloride, DMAP, CH₂Cl₂, rt, then sat. LiOH, MeOH, rt | 84% | nih.gov |
| 5 | One-Pot Reduction and Reductive Amination | Palladium-mediated with decaborane | Not specified | researchgate.net |
Radiosynthesis of Carbon-11 (B1219553) Labeled PBR28 ([¹¹C]PBR28) from this compound
The primary application of this compound is as a precursor for the synthesis of the carbon-11 labeled radioligand, [¹¹C]PBR28. This is achieved through a methylation reaction where a radioactive methyl group is attached to the phenolic oxygen of this compound.
Methylation Reactions and Radiomethylating Agents
The most common method for producing [¹¹C]PBR28 is through the O-[¹¹C]methylation of this compound. nih.gov This involves reacting the precursor with a radiomethylating agent in the presence of a base. nih.gov
Two primary radiomethylating agents are used: [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govplos.org [¹¹C]Methyl triflate is often preferred as it is a more reactive methylating agent than [¹¹C]methyl iodide, which can lead to higher radiochemical yields. nih.gov The choice of base is also critical, with options including sodium hydride (NaH) and tetrabutylammonium (B224687) hydroxide. nih.govplos.orgsnmjournals.org The reaction conditions, such as solvent and temperature, are optimized to maximize the yield and purity of the final product. For instance, using acetonitrile (B52724) as the solvent at 80°C has been shown to be effective. nih.gov
The table below provides a comparison of different methylation methods for the synthesis of [¹¹C]PBR28.
Table 2: Comparison of Methylation Methods for [¹¹C]PBR28 Synthesis| Radiomethylating Agent | Base | Solvent | Reaction Time | Radiochemical Yield (Decay Corrected) | Reference |
|---|---|---|---|---|---|
| [¹¹C]CH₃OTf | NaH | CH₃CN | 3 min | 70-80% | nih.gov |
| [¹¹C]CH₃OTf | Tetrabutylammonium hydroxide | Acetone | Not specified | Not specified | plos.org |
| [¹¹C]CH₃I | 5.0 N NaOH | DMSO | 5.0 min | 45-55% | nih.gov |
| [¹¹C]CH₃OTf | Sodium hydride | Acetonitrile | 3 min | Not specified | snmjournals.org |
Automated Radiosynthesis Systems and Protocols
To ensure consistency, safety, and compliance with Good Manufacturing Practice (GMP), the radiosynthesis of [¹¹C]PBR28 is typically performed using automated synthesis modules. nih.govnih.govresearchgate.net Systems like the GE TRACERlab FXC-Pro and other in-house automated modules are commonly employed. nih.govnih.govresearchgate.netfda.gov
These automated systems handle the entire process, from the production of the [¹¹C]methylating agent to the purification and formulation of the final [¹¹C]PBR28 product. nih.govgehealthcare.co.uk The process generally involves trapping the radiomethylating agent in a reaction vessel containing the this compound precursor and a base. plos.org After the reaction, the crude product is purified using high-performance liquid chromatography (HPLC). nih.govplos.org The purified [¹¹C]PBR28 is then formulated in a suitable solution, such as ethanolic saline, for administration. nih.govresearchgate.net The entire automated process, including synthesis, purification, and formulation, can be completed in approximately 25-30 minutes. nih.gov
Radiochemical Purification Techniques (e.g., High-Performance Liquid Chromatography, Solid-Phase Extraction)
The purification of radiolabeled compounds derived from this compound is a critical step to ensure that the final product is suitable for its intended application, free from unreacted precursors, labeling reagents, and radiochemical or chemical impurities. The two most common techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used method for the purification of radiopharmaceuticals due to its high resolution and ability to separate complex mixtures. nih.gov For this compound-derived radioligands, semi-preparative HPLC is frequently the method of choice to isolate the desired 18F-labeled product from the reaction mixture. nih.gov This technique allows for the effective separation of the final radiolabeled compound from the unlabeled precursor (this compound) and other byproducts. nih.govresearchgate.net The process involves injecting the crude reaction mixture onto a column, typically a reversed-phase C18 column, and eluting with a specific mobile phase, such as a mixture of acetonitrile and water. nih.gov The eluent is monitored by both a UV detector (to detect chemical components) and a radiation detector (to detect radioactive components), allowing for the collection of the pure radiolabeled fraction. nih.gov While highly effective, HPLC can be time-consuming, which is a significant consideration when working with short-lived isotopes like fluorine-18 (B77423). nih.gov
Solid-Phase Extraction (SPE): Solid-Phase Extraction has emerged as a faster and simpler alternative to HPLC for the purification of some radiotracers. researchgate.netnih.gov This technique utilizes cartridges containing a solid adsorbent (the stationary phase) to separate components based on their physical and chemical properties. For the purification of this compound derivatives, a combination of cartridges may be used to trap impurities while allowing the purified radioligand to be eluted. nih.gov For example, a C18 Sep-Pak cartridge can be employed to separate the more lipophilic radiolabeled product from more polar impurities. snmjournals.org The crude reaction mixture is passed through the cartridge, which retains the desired compound. The cartridge is then washed to remove unreacted [18F]fluoride and other hydrophilic impurities, after which the pure radioligand is eluted with a suitable solvent like ethanol. While SPE is significantly faster than HPLC, it may not always provide the same level of purity and can be less effective at separating the radiolabeled product from structurally similar impurities. nih.gov In some cases, SPE is used as a final reformulation step after initial purification by HPLC. researchgate.net The choice between HPLC and SPE often depends on the specific radioligand, the impurities present, and the required final purity. nih.gov
Radiochemical Yield, Purity, and Specific Activity Assessment
The quality of a radioligand is defined by several key parameters: radiochemical yield, radiochemical purity, and specific activity. These are meticulously assessed before the radiotracer can be used in preclinical or clinical studies.
Radiochemical Yield (RCY): This is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled compound at the end of the synthesis. It is typically corrected for radioactive decay that occurs during the synthesis and purification process. For [18F]Fluoromethyl-PBR28 synthesized from a triazolium triflate precursor, decay-corrected radiochemical yields of approximately 35.8 ± 3.2% have been reported. nih.govresearchgate.netsemanticscholar.org Other automated synthesis methods for related compounds have reported yields in various ranges, for instance, a non-decay-corrected yield of 5.4 ± 0.8% was reported for an automated synthesis of a deuterated analogue. snmjournals.org
Radiochemical Purity (RCP): This is a measure of the proportion of the total radioactivity in the final product that is present in the desired chemical form. High radiochemical purity is essential to ensure that the observed signal comes from the target radioligand and not from radioactive impurities. RCP is typically determined using analytical radio-HPLC or radio-Thin Layer Chromatography (TLC). nih.gov For this compound-derived radioligands like [18F]Fluoromethyl-PBR28, the radiochemical purity is consistently reported to be greater than 95% or even >99% after purification. nih.govresearchgate.netsnmjournals.orgmdpi.com The stability of the radioligand is also assessed, with studies showing that the radiochemical purity remains high (>95%) for several hours after synthesis. nih.govsnmjournals.orgnih.gov
Specific Activity (SA): This refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol or Ci/µmol). High specific activity is crucial for receptor imaging studies, as it allows for the injection of a small enough mass of the compound to avoid pharmacological effects while still providing a sufficient radioactive signal. For [18F]Fluoromethyl-PBR28, specific activities have been reported in the range of 220 to 340 GBq/µmol. nih.govsemanticscholar.org Other reported values for related tracers and different synthesis methods include ranges from 74 to 111 GBq/µmol and >185 GBq/µmol. snmjournals.orgsnmjournals.org
Table 1: Radiochemical Parameters for PBR28-Derived Radioligands
| Radioligand | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
|---|---|---|---|---|
| [18F]Fluoromethyl-PBR28 | 35.8 ± 3.2% | >95% | 220-340 | nih.govsemanticscholar.org |
| [18F]Fluoromethyl-PBR28-d2 | ~12% | >99% | >185 | snmjournals.org |
| [18F]Fluoromethyl-PBR28-d2 (Automated) | 5.4 ± 0.8% (non-decay-corrected) | >99% | >266 | snmjournals.org |
| 6-[18F]fluoro-PBR28 | 10% (non-decay-corrected) | >95% | 74-111 | snmjournals.org |
| [11C]PBR28 | 70-80% | >99% | 185-555 (converted from 5-15 Ci/µmol) | nih.gov |
Radiosynthesis of Fluorine-18 Labeled Fluoromethyl-PBR28 ([18F]Fluoromethyl-PBR28) from this compound
The development of a fluorine-18 labeled version of the potent translocator protein (TSPO) ligand PBR28 was driven by the practical advantages of the longer half-life of 18F (109.7 min) compared to carbon-11 (20.4 min). This allows for longer imaging protocols and centralized production and distribution of the radiotracer. snmjournals.org The resulting radioligand, [18F]Fluoromethyl-PBR28, was designed to be sterically very similar to its carbon-11 counterpart, [11C]PBR28, by replacing the [11C]methoxy group with a [18F]fluoromethoxy group. nih.govsnmjournals.org The primary precursor for this synthesis is this compound, which has a free hydroxyl group that serves as the site for the introduction of the [18F]fluoromethyl moiety. mdpi.com
Fluoroalkylation and Fluoromethylation Strategies
Fluoroalkylation, and more specifically fluoromethylation, are key strategies for introducing fluorine-18 into molecules. iaea.org The introduction of an [18F]fluoromethyl group (-CH218F) is a common approach to convert 11C-methylated radiotracers into their 18F-labeled analogues. snmjournals.org
For the synthesis of [18F]Fluoromethyl-PBR28, a prevalent strategy involves a two-step, one-pot reaction. nih.govmdpi.com In the first step, the this compound precursor is reacted with a suitable agent to create a more reactive intermediate. One reported method involves the alkylation of this compound with 1-(chloromethyl)-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium triflate to produce a triazolium triflate-PBR28 precursor. nih.govsemanticscholar.org This intermediate is then reacted with [18F]fluoride, which has been activated by a phase-transfer catalyst like tetra-n-butylammonium bicarbonate, to yield [18F]Fluoromethyl-PBR28 via nucleophilic substitution. nih.govsemanticscholar.orgmdpi.com
Another reported method involves the initial synthesis of a radioactive intermediate, [18F]bromofluoromethane ([18F]CH2BrF), from dibromomethane (B42720). mdpi.com This reactive [18F]fluoromethylating agent is then used for the O-alkylation of the this compound precursor to form the final product. mdpi.com These methods have been successfully automated using commercial synthesis modules, which is essential for routine clinical production. snmjournals.orgmdpi.com
Deuterium (B1214612) Substitution for Enhanced Metabolic Stability of [18F]Fluoromethyl-PBR28
A significant challenge with many 18F-labeled radiotracers is in vivo defluorination, a metabolic process that cleaves the carbon-fluorine bond. mdpi.com The released [18F]fluoride ion tends to accumulate in bone, which can lead to a poor signal-to-background ratio and potentially interfere with image interpretation. mdpi.com To address this, deuterium substitution has been explored as a strategy to enhance metabolic stability. mdpi.comnih.gov Replacing the hydrogen atoms on the carbon bearing the fluorine-18 with deuterium atoms (creating a -CD218F group) strengthens the C-D bond compared to the C-H bond, making it more resistant to enzymatic cleavage.
Researchers designed and synthesized the deuterium-substituted analog, [18F]fluoromethyl-PBR28-d2. snmjournals.orgnih.gov This was achieved using a similar radiosynthesis approach, starting with deuterated dibromomethane (CD2Br2) to generate the [18F]CD2BrF intermediate, which was then reacted with this compound. snmjournals.orgsnmjournals.org Comparative studies showed that the deuterated and non-deuterated analogs had similar lipophilicity and in vitro affinity for TSPO. snmjournals.orgnih.gov However, in vivo biodistribution studies in mice revealed that the deuterated tracer, [18F]fluoromethyl-PBR28-d2, resulted in significantly lower uptake in the femur compared to the non-deuterated version ([18F]Fluoromethyl-PBR28). snmjournals.orgnih.gov For instance, at 2 hours post-injection, femur uptake was 1.5 ± 0.4 %ID/g for the deuterated tracer versus 4.1 ± 1.7 %ID/g for the non-deuterated one, indicating improved in vivo stability and reduced defluorination. snmjournals.orgnih.gov This enhanced stability leads to an improved target-to-background ratio in PET imaging studies. nih.govnih.gov
Comparative Analysis of [18F]Fluoromethyl-PBR28 Radiosynthesis Methodologies
Several methodologies have been reported for the radiosynthesis of [18F]Fluoromethyl-PBR28 and its deuterated analog, each with distinct features regarding precursors, reaction steps, and outcomes.
One of the primary methods, developed by Lee and co-workers, utilizes a triazolium triflate precursor . nih.govsemanticscholar.org This approach involves a two-step, one-pot synthesis where this compound is first converted to the triazolium salt intermediate, which is then fluorinated. This method is noted for its relatively high decay-corrected radiochemical yield of around 35.8%. nih.govresearchgate.netsemanticscholar.org
The choice of method represents a trade-off between yield, complexity, and ease of automation. The triazolium precursor method appears to offer higher yields, while the [18F]CH2BrF method, particularly its automated version, provides a reliable, albeit lower-yielding, pathway suitable for routine clinical settings. snmjournals.orgresearchgate.net Both approaches successfully produce the high-purity, high-specific-activity radioligand required for sensitive PET imaging of TSPO.
Table 2: Comparison of [18F]Fluoromethyl-PBR28 Radiosynthesis Methodologies
| Methodology | Precursor | Key Reagent/Intermediate | Reported RCY | Total Synthesis Time | Key Features | Reference |
|---|---|---|---|---|---|---|
| Triazolium Salt | Triazolium triflate-PBR28 | [18F]Fluoride with TBA-HCO3 | 35.8 ± 3.2% (d.c.) | Not specified | Two-step, one-pot synthesis; high yield | nih.govresearchgate.netsemanticscholar.org |
| Halogen Exchange | Desmethyl-PBR28 | [18F]CH2BrF (from CH2Br2) | Not specified for non-deuterated | ~50 min | Two-step synthesis via a radioactive intermediate | mdpi.com |
| Deuterated Halogen Exchange (Manual) | Desmethyl-PBR28 | [18F]CD2BrF (from CD2Br2) | ~12% (d.c.) | Not specified | Produces metabolically stable tracer | snmjournals.org |
| Deuterated Halogen Exchange (Automated) | Desmethyl-PBR28 | [18F]CD2BrF (from CD2Br2) | 5.4 ± 0.8% (n.d.c.) | ~80 min | Fully automated using a commercial module | snmjournals.org |
Compound Names
| Abbreviation/Code | Full Chemical Name |
|---|---|
| This compound | N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide |
| [18F]Fluoromethyl-PBR28 | N-(2-[18F]fluoromethoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide |
| [18F]Fluoromethyl-PBR28-d2 | N-(2-[18F]fluoromethoxy-d2-benzyl)-N-(4-phenoxypyridin-3-yl)acetamide |
| [11C]PBR28 | N-(2-[11C]methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide |
| 6-[18F]fluoro-PBR28 | N-(2-methoxybenzyl)-N-(6-[18F]fluoro-4-phenoxypyridin-3-yl)acetamide |
| [18F]CH2BrF / [18F]CD2BrF | [18F]Bromofluoromethane / [18F]Bromofluoromethane-d2 |
| Triazolium triflate-PBR28 | N-(2-((1-(chloromethyl)-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium)oxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide triflate |
| [18F]FEPPA | N-(2-(2-[18F]fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide |
| [18F]CB251 | N-((S)-1-(2-([18F]fluoroethyl)piperidin-1-yl)propan-2-yl)-2-(4-methoxyphenyl)-N-methylimidazo[1,2-a]pyridine-3-acetamide |
Translocator Protein Tspo As the Molecular Target in Research
Genetic Polymorphisms of TSPO (e.g., rs6971) and their Influence on Radioligand Binding Affinity
Low-Affinity Binders (LABs) Phenotype
A significant factor complicating the use of second-generation radioligands for the 18-kDa translocator protein (TSPO), including DesmethylPBR28, is the existence of a genetic polymorphism, rs6971. This single nucleotide polymorphism (SNP) in the TSPO gene results in a non-conservative substitution of the amino acid alanine (B10760859) with threonine at position 147 (Ala147Thr). nih.govnih.gov This amino acid change is located in the fifth transmembrane domain of the protein, a region critical for ligand binding. mdpi.com
This genetic variation leads to three distinct phenotypes regarding the binding affinity of many TSPO ligands: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). nih.gov Individuals who are homozygous for the alanine allele (Ala/Ala) are classified as HABs, while those homozygous for the threonine allele (Thr/Thr) are LABs. thno.org Heterozygous individuals (Ala/Thr) are termed MABs and express both high and low-affinity binding sites. thno.org
The practical consequence of this polymorphism is a marked difference in the binding affinity of certain radioligands, which can significantly impact the interpretation of positron emission tomography (PET) imaging results. mdpi.com For instance, with PBR28, a compound closely related to this compound, there is an approximately 50-fold difference in affinity between HABs and LABs. nih.gov This substantial variation in binding can lead to misinterpretation of PET signal, as the lower signal in LABs could be mistaken for a lack of neuroinflammation rather than a genetic predisposition to lower radioligand binding. nih.govoup.com
Due to this confounding factor, individuals identified as LABs are often excluded from clinical research studies involving second-generation TSPO tracers to ensure the homogeneity of the study population and the reliability of the PET signal as a marker of TSPO expression. mdpi.comfrontiersin.org This practice highlights the critical need for genotyping subjects prior to their inclusion in clinical trials using these radioligands to allow for accurate data interpretation and comparison across individuals. nih.gov
The table below summarizes the different binding affinity phenotypes associated with the rs6971 polymorphism.
| Genotype | Amino Acid at Position 147 | Binding Phenotype | Description |
| Homozygous | Ala/Ala | High-Affinity Binder (HAB) | Expresses TSPO with a high affinity for certain second-generation radioligands. |
| Heterozygous | Ala/Thr | Mixed-Affinity Binder (MAB) | Expresses both high and low-affinity forms of TSPO. |
| Homozygous | Thr/Thr | Low-Affinity Binder (LAB) | Expresses TSPO with a significantly lower affinity for certain second-generation radioligands. |
Detailed research has consistently demonstrated the impact of the rs6971 polymorphism on the binding of various second-generation TSPO ligands. While the first-generation ligand, 11C-PK 11195, appears to be less affected by this polymorphism, nearly all second-generation ligands show varying degrees of sensitivity. nih.govnih.gov The differences in affinity between HABs and LABs are not uniform across all second-generation ligands. For example, while PBR28 shows a roughly 50-fold difference, other ligands like DAA1106 and DPA713 exhibit a more modest, approximately 4-fold difference in affinity between HABs and LABs. nih.gov This variability underscores the importance of characterizing the binding properties of each specific radioligand in relation to the TSPO genotype.
Preclinical Research Applications of Desmethylpbr28 Derived Radioligands
In Vitro Pharmacological Characterization and Binding Assays
The initial evaluation of any potential radioligand involves a thorough in vitro characterization to determine its binding properties and selectivity.
Receptor Binding Affinity (Kᵢ, IC₅₀) Determinations
The affinity of a radioligand for its target is a critical determinant of its utility. This is often expressed by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). revvity.comaatbio.comwikipedia.org For DesmethylPBR28-derived radioligands, these values are typically determined through competitive binding assays using cell membranes expressing the 18 kDa translocator protein (TSPO), the target for these ligands. snmjournals.orgresearchgate.net
For instance, [¹⁸F]fluoromethyl-PBR28, a derivative of this compound, has demonstrated a high binding affinity for TSPO, with a reported IC₅₀ value of 8.28 ± 1.79 nM in human leukocyte membranes. mdpi.comsemanticscholar.org Another study reported a Kᵢ value of 1.85 nM for [¹⁸F]fluoromethyl-PBR28. researchgate.net The deuterated version, [¹⁸F]fluoromethyl-PBR28-d₂, showed similar in vitro binding affinity. snmjournals.orgsemanticscholar.org These values indicate a strong interaction between the radioligand and its target, which is essential for generating a robust signal in PET imaging.
Table 1: In Vitro Binding Affinities of this compound-Derived and Related Radioligands
| Compound | Target | Assay System | Binding Affinity |
|---|---|---|---|
| [¹⁸F]Fluoromethyl-PBR28 | TSPO | Human leukocyte membranes | IC₅₀: 8.28 ± 1.79 nM mdpi.comsemanticscholar.org |
| [¹⁸F]Fluoromethyl-PBR28 | TSPO | Not specified | Kᵢ: 1.85 nM researchgate.net |
| [¹⁸F]Fluoromethyl-PBR28-d₂ | TSPO | C6 glioma cell membranes | Similar to [¹⁸F]Fluoromethyl-PBR28 snmjournals.orgsemanticscholar.org |
| [¹¹C]PBR28 | TSPO | Not specified | High affinity revvity.complos.org |
| PBR-06 | TSPO | Rat, monkey, and human brain | Kᵢ: 0.180 ± 0.007, 0.318 ± 0.018, 0.997 ± 0.070 nM, respectively nih.gov |
| DPA-713 | TSPO | Not specified | Kᵢ: 4.7 nM nih.gov |
Specificity and Selectivity Profiling against Off-Targets
A crucial aspect of radioligand development is ensuring high specificity for the intended target and minimal binding to other receptors or proteins, known as off-target binding. This is vital to avoid confounding signals and misinterpretation of imaging data. This compound-derived radioligands have been profiled against a panel of off-targets to confirm their selectivity for TSPO. frontiersin.org For example, DPA-713, a related pyrazolopyrimidine, exhibits significantly higher selectivity for TSPO over the central benzodiazepine (B76468) receptor (CBR), with a Kᵢ value greater than 10,000 nM for CBR. nih.gov This high degree of selectivity is a desirable characteristic for a PET radioligand targeting neuroinflammation.
In Vivo Evaluation in Animal Models of Neuroinflammation Using PET Imaging
Following successful in vitro characterization, this compound-derived radioligands are evaluated in living animal models to assess their performance in a physiological setting. plos.orgnih.gov PET imaging allows for the non-invasive visualization and quantification of neuroinflammatory processes over time. plos.orgnih.govescholarship.org
Rodent Models of Acute and Chronic Neuroinflammation (e.g., LPS-induced, Ischemic Brain Injury)
To mimic the neuroinflammatory conditions seen in human diseases, researchers utilize various rodent models. nih.gov A common model for inducing acute neuroinflammation involves the administration of lipopolysaccharide (LPS), a component of bacterial cell walls that elicits a strong immune response. researchgate.netnih.govuzh.chmdpi.com In these models, PET imaging with radioligands like [¹¹C]PBR28 and [¹⁸F]fluoromethyl-PBR28 has successfully visualized the resulting microglial activation. researchgate.netplos.org For instance, in a rat model of LPS-induced neuroinflammation, [¹⁸F]fluoromethyl-PBR28 PET imaging showed a clear image of the inflammatory lesion. researchgate.net
Chronic neuroinflammation models, such as those induced by repeated chemical challenges or in transgenic models of neurodegenerative diseases, are also employed. uzh.chnih.gov These models are crucial for studying the long-term dynamics of neuroinflammation. uzh.chnih.gov For example, PET imaging has been used to monitor neuroinflammation in mouse models of Alzheimer's disease. frontiersin.org
Longitudinal Monitoring of Disease Progression and Treatment Efficacy
A significant advantage of PET imaging is its ability to perform longitudinal studies in the same animal, allowing researchers to monitor the progression of neuroinflammation over time and to assess the effectiveness of potential anti-inflammatory therapies. plos.orgescholarship.orgfrontiersin.org This capability is particularly valuable in preclinical research, as it reduces the number of animals required and provides more robust data by using each animal as its own control. plos.orgescholarship.org Studies have demonstrated the utility of TSPO PET for the longitudinal monitoring of neuroinflammation in models of acute organophosphate intoxication and in mouse models of Alzheimer's disease. escholarship.orgfrontiersin.org
Visualization and Quantification of Microglial and Astrocyte Activation
Neuroinflammation is characterized by the activation of microglia and astrocytes, the primary immune cells of the central nervous system. d-nb.infofrontiersin.org Activated microglia and, to some extent, reactive astrocytes upregulate the expression of TSPO, making it a valuable biomarker for imaging these cellular responses. plos.orgnih.govuzh.chd-nb.info PET imaging with this compound-derived radioligands enables the in vivo visualization and quantification of this glial activation. nih.gov Histological analysis following PET scans has confirmed that the increased radioligand signal corresponds to areas of microglial and astrocyte activation. escholarship.orgnih.gov This allows researchers to spatially and temporally map the inflammatory response within the brain. escholarship.org
Evaluation in Animal Models of Peripheral Inflammation
Radioligands derived from this compound are instrumental in the preclinical evaluation of peripheral inflammatory processes. Their ability to bind to the 18 kDa translocator protein (TSPO), which is upregulated in activated inflammatory cells like macrophages and microglia, allows for non-invasive visualization and quantification of inflammation in various organs and tissues using positron emission tomography (PET). nih.govmdpi.comfrontiersin.org Animal models that mimic human inflammatory diseases are crucial for assessing the utility of these radiotracers. nih.govfrontiersin.org
Assessment of Myocardial Inflammation in Experimental Myocarditis Models
Myocarditis, an inflammation of the heart muscle, is a significant cause of cardiac dysfunction. frontiersin.org Animal models, particularly experimental autoimmune myocarditis (EAM), are widely used to study the pathophysiology of the disease and to evaluate new diagnostic tools. frontiersin.orgsmw.ch In these models, this compound-derived radioligands have been evaluated for their capacity to detect and quantify myocardial inflammation.
Research has focused on comparing different TSPO radiotracers in rat models of EAM. nih.gov In one such study, the feasibility of using TSPO-specific radiotracers to visualize myocardial inflammation at an early stage was assessed. nih.gov The study compared two compounds, [¹⁸F]Fluoromethyl-PBR28 and [¹⁸F]CB251, in an EAM rat model. nih.gov While [¹⁸F]Fluoromethyl-PBR28 did not show a significant difference in heart uptake between healthy and EAM rats, [¹⁸F]CB251 demonstrated a significantly increased uptake in the inflamed hearts. nih.gov This increased uptake in the EAM model correlated with higher TSPO expression confirmed by Western blotting and immunohistochemistry, where TSPO levels were approximately 3.7-fold higher than in healthy controls. nih.gov
Another derivative, [¹⁸F]FDPA, was evaluated in a rat model of myocardial infarction (MI), a condition characterized by a strong inflammatory response during the healing process. d-nb.infonih.gov In MI rats, the normalized uptake ratios (NSRs) of [¹⁸F]FDPA in the peri-infarct and infarct regions were significantly higher than in the remote, non-infarcted myocardium. d-nb.info Histological analysis confirmed that these areas of high tracer uptake were infiltrated with a massive number of inflammatory cells. d-nb.info A blocking study with PK11195 confirmed the specific binding of [¹⁸F]FDPA to TSPO. d-nb.info
These studies underscore the potential of this compound-derived radioligands to non-invasively assess the inflammatory component of various cardiac pathologies.
Table 1: Uptake of this compound-Derived Radioligands in Experimental Myocardial Inflammation Models
| Radioligand | Animal Model | Key Finding | Reference |
|---|---|---|---|
| [¹⁸F]Fluoromethyl-PBR28 | Rat EAM Model | No significant difference in heart uptake between EAM and healthy rats. | nih.gov |
| [¹⁸F]CB251 | Rat EAM Model | Significantly increased heart uptake in EAM rats compared to controls. | nih.gov |
Imaging of Inflammation in Other Organs and Tissues
Beyond the heart, this compound-derived radioligands have been employed to investigate inflammation in other peripheral organs. Systemic inflammation models, such as those induced by lipopolysaccharide (LPS), are commonly used for this purpose as they elicit a widespread immune response. frontiersin.orgthno.org
In a rat model of sepsis induced by LPS, [¹⁸F]DPA-714 PET imaging was used to quantify organ-level immunoreactivity. frontiersin.org Dynamic PET scans revealed significant tracer uptake in various organs. The study established a positive correlation between the in vivo [¹⁸F]DPA-714 signal in the brain and serum levels of several pro-inflammatory cytokines, including TNFα and IL-2, demonstrating that the tracer uptake reflects the systemic inflammatory state. frontiersin.org
TSPO PET imaging has also been applied to animal models of lung inflammation. thno.orgnih.gov In LPS-induced infectious lung inflammation models, TSPO radioligands like ¹⁸F-FEDAC showed significant uptake in lung lesions, which was attributed to activated neutrophils and macrophages. thno.org Similarly, studies investigating neuroinflammation using LPS-treated rats have also reported biodistribution data for peripheral organs. mdpi.com In one study, ex vivo analysis showed increased uptake of a radioligand in the lungs, heart, and kidneys of LPS-induced rats, which was significantly blocked by pretreatment with an anti-inflammatory drug, indicating specific binding in these inflamed peripheral organs. mdpi.com
These findings highlight the versatility of this compound-derived radioligands as tools to study inflammatory processes throughout the body in preclinical settings, offering a non-invasive window into disease activity in various organs. frontiersin.orgplos.org
Table 2: Application of this compound-Derived Radioligands in Animal Models of Peripheral Organ Inflammation
| Radioligand | Animal Model | Organ(s) of Interest | Key Finding | Reference |
|---|---|---|---|---|
| [¹⁸F]DPA-714 | Rat Sepsis Model (LPS-induced) | Brain, Liver, Lungs, Spleen, Bone Marrow | Tracer uptake correlated with serum pro-inflammatory cytokine levels. | frontiersin.org |
| ¹⁸F-FEDAC | Mouse Lung Inflammation Model (LPS-induced) | Lungs | Significant tracer uptake in lung lesions, mainly from activated neutrophils and macrophages. | thno.org |
Clinical Research Applications of Desmethylpbr28 Derived Radioligands in Human Diseases
Neurodegenerative Disorders and Neuroinflammation
Neuroinflammation is a common pathological hallmark of many neurodegenerative disorders. The ability to visualize and quantify this process in living patients is crucial for understanding disease mechanisms, developing diagnostic tools, and monitoring therapeutic interventions. [¹¹C]PBR28 PET has been instrumental in advancing this area of research.
Parkinson's Disease (PD): Stratification and Monitoring of Glial Activation
Research into the role of neuroinflammation in Parkinson's disease has yielded varied results regarding the utility of [¹¹C]PBR28 PET imaging. Some studies have suggested that cerebral binding to TSPO is elevated in PD and may correlate with dopaminergic pathology, particularly in the early stages of the disease. An inverse correlation between midbrain TSPO binding and dopaminergic innervation in the putamen has been reported in drug-naive patients with early-stage PD. nih.gov
However, other studies have not found evidence for a significant difference in TSPO binding between PD patients and control subjects. nih.govnih.gov For instance, a study involving 16 PD patients and 16 matched controls found no statistically significant main effect of the diagnostic group on the cerebral binding of [¹¹C]PBR28. nih.gov These findings suggest that while neuroinflammation is a component of PD pathology, its expression as measured by TSPO binding may be heterogeneous and potentially influenced by disease stage and other factors. nih.gov The well-documented effect of the TSPO genotype on [¹¹C]PBR28 binding further complicates direct comparisons between patient and control groups. nih.gov
| Study Focus | Key Finding |
| Early-stage, drug-naive PD | Inverse correlation between midbrain TSPO binding and dopaminergic innervation in the putamen. nih.gov |
| PD patients vs. healthy controls | No significant difference in cerebral [¹¹C]PBR28 binding. nih.govnih.gov |
| Influence of TSPO genotype | Strong main effect of TSPO genotype on [¹¹C]PBR28 binding, independent of disease status. nih.gov |
Multiple System Atrophy (MSA): Differential Diagnosis through TSPO Binding Patterns
The clinical diagnosis of Multiple System Atrophy (MSA) can be challenging due to overlapping symptoms with Parkinson's disease. nih.gov [¹¹C]PBR28 PET imaging has shown considerable promise as a biomarker to aid in the differential diagnosis of MSA. nih.govresearchgate.net A multicenter PET study involving 66 MSA patients and 24 PD patients revealed a distinct and conspicuous pattern of elevated regional [¹¹C]PBR28 binding to TSPO in individuals with MSA compared to those with PD. nih.govresearchgate.net
These "hotspots" of increased binding were notably present in the lentiform nucleus and cerebellar white matter in MSA patients. nih.gov Visual assessment of the PET images alone was able to discriminate MSA from PD with high accuracy. The identification of MSA subtype-specific TSPO binding patterns further enhances the diagnostic potential of this imaging technique. nih.gov
| Diagnostic Method | Sensitivity | Specificity |
| Visual Reading of [¹¹C]PBR28 PET | 83% | 100% |
| Machine Learning Approach | 96% | Not Reported |
Alzheimer's Disease (AD) and Other Dementias: Assessment of Neuroinflammatory Processes
Neuroinflammation is a well-established component of Alzheimer's disease pathology. [¹¹C]PBR28 PET has been utilized to investigate the spatial distribution and extent of microglial activation in individuals with mild cognitive impairment (MCI) and AD. nih.gov Studies have shown that MCI patients with higher amyloid deposition also exhibit significantly higher mean levels of cortical microglial activation. nih.gov
Parametric mapping of [¹¹C]PBR28 has revealed a more extensive profile of neuroinflammation in amyloid-positive MCI subjects, with a notable increase in the temporal lobe and other cortical regions. nih.gov Research has also explored the relationship between TSPO-associated neuroinflammation and other key pathological features of AD, such as tau aggregation and Aβ deposition, although a clear consensus on these associations is still emerging. nih.gov One study found that [¹¹C]PBR28 signal correlated with both tau and Aβ deposition, suggesting distinct dynamic profiles of microglial activation. nih.gov
| Patient Group | Key Finding | Regional Focus |
| Amyloid-positive MCI | 19-27% group increase in neuroinflammation compared to healthy controls. nih.gov | Temporal lobe and multiple cortical association areas. nih.gov |
| Alzheimer's Disease | [¹¹C]PBR28 signal correlated with both tau and Aβ deposition. nih.gov | Not specified. |
| Frontotemporal Dementia | Increased [¹¹C]PBR28 binding in frontal and temporal lobes. yuntsg.com | Frontal and temporal lobes. yuntsg.com |
Huntington's Disease and Amyotrophic Lateral Sclerosis
[¹¹C]PBR28 PET imaging is also being applied to study neuroinflammation in Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS). In HD, a neurodegenerative genetic disorder, neuroinflammation is a known hallmark of the disease. nih.govresearchgate.net Studies using [¹¹C]PBR28 have identified distinct patterns of regional neuroinflammation in the basal ganglia of HD patients. nih.govresearchgate.net Significant differences in TSPO overexpression between patients and control groups have been confirmed in the putamen and pallidum. nih.govresearchgate.net Furthermore, an objective score based on [¹¹C]PBR28 measurements has been shown to correlate well with brain atrophy, suggesting its potential to assess disease progression. nih.govresearchgate.net
In the context of ALS, a fatal neurodegenerative disease affecting motor neurons, research is underway to understand the role of neuroinflammation. eurekalert.orgmassgeneral.org Multi-center studies are utilizing [¹¹C]PBR28 and other TSPO tracers to visualize and quantify neuroinflammation in ALS patients. eurekalert.org The pooling of data from different research sites is enhancing the ability to detect neuroinflammatory signals in this relatively rare disease, which is crucial for the development of targeted therapies. eurekalert.org
| Disease | Key Finding | Brain Regions of Interest |
| Huntington's Disease | Distinct patterns of regional neuroinflammation, correlating with brain atrophy. nih.govresearchgate.net | Basal ganglia (putamen and pallidum). nih.govresearchgate.net |
| Amyotrophic Lateral Sclerosis | Ongoing multi-center studies to visualize and quantify neuroinflammation. eurekalert.orgmassgeneral.org | Not specified. |
Neuropsychiatric Conditions and TSPO Research
The investigation of neuroinflammation in neuropsychiatric disorders is a growing field of research, with [¹¹C]PBR28 PET providing a means to explore the in-vivo immunological status of the brain.
Major Depressive Disorder and Schizophrenia
The role of neuroinflammation in Major Depressive Disorder (MDD) is an area of active investigation. However, studies using [¹¹C]PBR28 PET have produced mixed results. Some research has found no statistically significant difference in [¹¹C]PBR28 binding between individuals with an acute episode of major depression and healthy controls. nih.gov In fact, one study reported that a subset of individuals with depression had lower [¹¹C]PBR28 binding compared to their genotype-matched controls. nih.gov A meta-analysis of TSPO-PET studies in schizophrenia also noted that differences between patients and healthy subjects were not consistently observed with second-generation radioligands like [¹¹C]PBR28. frontiersin.org
Conversely, other research in schizophrenia has suggested a negative relationship between cortical gray matter [¹¹C]PBR28 binding and cortical gray matter volume in patients, a finding not observed in healthy controls. kcl.ac.uk This may indicate a disorder-specific relationship between microglial activation and brain structure. kcl.ac.uk Furthermore, a meta-analysis of TSPO PET studies in psychosis using individual participant data found reduced TSPO binding across several brain regions in patients with first-episode psychosis and schizophrenia, suggesting an altered function or reduced density of immune and glial cells. biorxiv.org These conflicting findings highlight the complexity of neuroinflammatory processes in psychiatric disorders and the need for further research to elucidate the role of TSPO.
| Condition | Key Findings |
| Major Depressive Disorder | No significant difference in [¹¹C]PBR28 binding between depressed individuals and healthy controls in some studies. nih.gov |
| Schizophrenia | Negative correlation between cortical [¹¹C]PBR28 binding and gray matter volume. kcl.ac.uk |
| First-episode Psychosis and Schizophrenia | Reduced TSPO binding across several brain regions in a meta-analysis. biorxiv.org |
Anxiety Disorders and Post-Traumatic Stress Disorder
Research utilizing positron emission tomography (PET) imaging with the DesmethylPBR28-derived radioligand, [¹¹C]PBR28, has provided novel insights into the neuroimmune landscape of Post-Traumatic Stress Disorder (PTSD). Contrary to hypotheses suggesting heightened neuroinflammation, studies have indicated a potential suppression of the neuroimmune system in individuals with PTSD. nih.gov A key study involving 23 individuals with PTSD and 26 healthy controls used [¹¹C]PBR28 PET to measure the availability of the 18-kDa translocator protein (TSPO), a biomarker for microglial cells. nih.gov
The findings revealed that in the PTSD group, lower TSPO availability in a composite prefrontal-limbic region was significantly associated with greater PTSD symptom severity. nih.gov Specifically, the prefrontal-limbic TSPO availability in the PTSD group was significantly lower than in the control groups. nih.gov This inverse relationship challenges the prevailing hypothesis that neuroimmune activation is a central component of stress-related pathophysiology. nih.gov Further analysis showed that higher levels of C-reactive protein, a peripheral marker of inflammation, were also linked to lower TSPO availability in the brain and greater PTSD severity. nih.gov These results suggest a complex interplay between peripheral and central immune responses in PTSD, with evidence pointing towards a deficit in microglial activation within the brain. nih.gov
| Key Finding | Brain Region | Association with PTSD Severity | Radioligand |
| Lower TSPO Availability | Prefrontal-Limbic Composite | Negative Correlation (Greater severity associated with lower TSPO) | [¹¹C]PBR28 |
| Lower TSPO Availability | Prefrontal-Limbic Composite | Significantly lower in PTSD group vs. controls | [¹¹C]PBR28 |
| This table summarizes the main findings from a [¹¹C]PBR28 PET imaging study in individuals with PTSD. |
Neurological Disorders Associated with Focal Inflammation
The application of this compound-derived radioligands has been instrumental in elucidating the role of neuroinflammation in epilepsy, particularly in temporal lobe epilepsy (TLE). PET studies using [¹¹C]PBR28 have demonstrated increased expression of TSPO, a marker for activated microglia and reactive astrocytes, in brain regions associated with seizures. nih.govnih.gov
In patients with TLE, research has consistently found increased TSPO binding in the temporal lobe ipsilateral to the seizure focus. nih.govresearchgate.net Quantitative studies measuring the [¹¹C]PBR28 distribution volume have shown that, compared to healthy controls, patients with TLE exhibit significantly higher radioligand binding in both ipsilateral and contralateral temporal and extratemporal regions, suggesting that inflammation is widespread. nih.govnih.gov For instance, one study reported that patients with TLE had 27% to 42% higher [¹¹C]PBR28 binding in six temporal regions and the thalamus on the side of the seizure focus. nih.gov
The asymmetry in radioligand uptake, with higher binding on the side of the seizure origin, highlights the potential of TSPO PET imaging as a tool to help localize epileptogenic zones. nih.gov This is particularly valuable in cases where structural magnetic resonance imaging (MRI) is inconclusive. researchgate.net Increased TSPO binding has been detected in patients with various underlying pathologies, including hippocampal sclerosis and focal cortical dysplasia. aesnet.org These findings provide strong evidence for the involvement of inflammatory mechanisms in the pathology of uncontrolled focal epilepsy and suggest that anti-inflammatory strategies could be a potential therapeutic avenue. nih.govaesnet.org
| Finding | Patient Population | Brain Regions of Increased Binding | Radioligand(s) |
| Increased TSPO Binding | Temporal Lobe Epilepsy (TLE) | Ipsilateral and contralateral temporal and extratemporal regions | [¹¹C]PBR28 |
| Higher Relative Uptake | Temporal Lobe Epilepsy (TLE) | Ipsilateral to seizure foci | [¹¹C]PBR28, [¹¹C]DPA-713 |
| Increased Binding | Neocortical Epilepsy | Regions consistent with seizure focus | [¹¹C]PBR28, [¹¹C]DPA-713 |
| This table outlines key research findings on TSPO PET imaging in epilepsy. |
In the context of multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system, this compound-derived radioligands such as [¹¹C]PBR28 are used to image microglial activation, a key component of the inflammatory process in MS lesions. hra.nhs.uk PET studies have demonstrated the utility of these radiotracers in detecting neuroinflammation within both white matter lesions and normal-appearing white matter (NAWM). nih.govsnmjournals.org
A study involving 34 MS patients and 30 healthy volunteers used [¹¹C]PBR28 and another TSPO radioligand, [¹¹F]PBR111, to assess microglial activation. nih.gov The results showed that the mean radioligand uptake in the NAWM of MS patients was greater than in the white matter of healthy controls. nih.gov Furthermore, the uptake within individual white matter lesions was heterogeneous. nih.govsnmjournals.org Lesions were classified based on the pattern of radioligand uptake as "active" (highest uptake within the lesion), "peripherally active," or "inactive." nih.gov This heterogeneity was observed in patients with both relapsing-remitting and secondary progressive forms of MS, indicating ongoing active inflammation regardless of the disease stage. nih.gov
The ability to quantify microglial activation provides a potential biomarker for disease activity and progression that is not always captured by conventional MRI. hra.nhs.uk These PET imaging techniques offer a means to investigate the inflammatory heterogeneity of MS lesions, which could be crucial for understanding individual disease trajectories and developing more targeted therapies. nih.govsnmjournals.org
| Radioligand | Patient Population | Key Findings |
| [¹¹C]PBR28 | Multiple Sclerosis (Relapsing-Remitting & Secondary Progressive) | Increased uptake in normal-appearing white matter (NAWM) compared to controls. nih.gov |
| [¹¹C]PBR28 & [¹⁸F]PBR111 | Multiple Sclerosis (Relapsing-Remitting & Secondary Progressive) | Heterogeneous uptake in white matter lesions, allowing classification as active, peripherally active, or inactive. nih.gov |
| This table summarizes findings from PET studies using this compound-derived radioligands in Multiple Sclerosis. |
Neuroinflammation is a critical component of the secondary injury cascade following ischemic stroke and traumatic brain injury (TBI). PET imaging with TSPO radioligands, including [¹¹C]PBR28, enables the in vivo visualization and tracking of this inflammatory response over time. veeva.comosaka-u.ac.jp
In stroke, studies have shown increased TSPO binding at the primary infarct site and in surrounding peri-infarct regions during the acute and subacute phases. nih.gov During the chronic phase (months to years post-stroke), elevated TSPO expression can persist and is observed not only near the original lesion but also in remote brain regions. nih.govfrontiersin.org A pilot study using [¹¹C]PBR28 PET/MRI in patients 1-3 years after a middle cerebral artery stroke found elevated radioligand binding in several non-infarcted brain regions, including the ipsilesional thalamus and internal capsule. nih.govnih.gov This chronic glial activation was associated with measures of neurodegeneration, suggesting that long-term inflammation may contribute to ongoing brain tissue damage. nih.gov
Similarly, in animal models of TBI, TSPO-targeted PET imaging has been used to track the spatiotemporal dynamics of neuroinflammation. osaka-u.ac.jp One study using a different TSPO radioligand, [¹⁸F]DPA-714, observed that glial activation was initially prominent in the cortex one week after injury, but by three weeks, high radioligand accumulation was seen in deeper brain structures like the thalamus. osaka-u.ac.jp This demonstrates the evolving nature of the post-injury inflammatory response. These applications underscore the potential of this compound-derived radioligands to study the role of both acute and chronic inflammation in the pathophysiology of stroke and TBI. veeva.comuwo.ca
| Condition | Phase | Location of Increased TSPO Binding | Radioligand Example |
| Ischemic Stroke | Acute/Subacute | Primary infarct site, peri-infarct regions | [¹¹C]-(R)-PK11195, [¹¹C]PBR28 |
| Ischemic Stroke | Chronic | Non-infarcted regions (e.g., ipsilesional thalamus) | [¹¹C]PBR28 |
| Traumatic Brain Injury (animal model) | Subacute (1-3 weeks) | Cortex, thalamus | [¹⁸F]DPA-714 |
| This table presents findings on imaging inflammatory responses in stroke and TBI using TSPO PET. |
Therapeutic Monitoring of Anti-Inflammatory Interventions
A significant application of PET imaging with this compound-derived radioligands is in the field of drug development, where it can serve as a biomarker to assess the effectiveness of novel anti-neuroinflammatory therapies. By quantifying changes in TSPO expression before and after treatment, researchers can gain objective evidence of a drug's biological activity in the human brain. researchgate.net
This approach has been demonstrated in a clinical trial involving a myeloperoxidase (MPO) inhibitor. Myeloperoxidase is an enzyme involved in oxidative stress and inflammatory processes. In a study of patients with Parkinson's disease, treatment with the MPO inhibitor AZD3241 led to a reduction in [¹¹C]PBR28 binding in the brain. nih.govresearchgate.net This finding provided proof-of-concept that TSPO PET can detect a pharmacodynamic response to an anti-inflammatory agent. researchgate.net
While this specific study was conducted in a Parkinson's disease cohort, the principle is broadly applicable to the assessment of any anti-neuroinflammatory drug targeting conditions where microglial activation is a factor. nih.gov The ability to non-invasively monitor the impact of a drug on its target biological process in the brain is invaluable for clinical trials. It can help in dose selection, confirm target engagement, and provide early indications of therapeutic efficacy, potentially accelerating the development of new treatments for a range of neurological disorders.
| Drug Class | Investigational Drug Example | Disease Studied | PET Imaging Finding |
| Myeloperoxidase Inhibitor | AZD3241 | Parkinson's Disease | Reduced [¹¹C]PBR28 binding after treatment |
| This table provides an example of using TSPO PET for monitoring an anti-inflammatory intervention. |
Pharmacodynamic Biomarker Utility in Clinical Trials
The utility of this compound-derived radioligands as pharmacodynamic biomarkers is exemplified in clinical trials designed to measure target occupancy and the physiological response to a therapeutic agent. A landmark study demonstrating this utility involved a blocking study with XBD173 (emapunil), a selective TSPO agonist, in healthy volunteers. nih.govepa.govresearchgate.netnih.gov This study provided crucial data on the in vivo binding characteristics of [11C]PBR28 and established a methodology for quantifying target engagement.
In this study, healthy volunteers underwent [11C]PBR28 PET scans before and after the administration of XBD173. The binding of XBD173 to TSPO effectively blocked the binding of the radioligand, leading to a dose-dependent reduction in the PET signal. This allowed for the calculation of the non-displaceable binding potential (BPND), a measure of the specific binding to TSPO. The study demonstrated a significant dose-dependent occupancy of TSPO by XBD173, with an estimated ED50 (the dose required to achieve 50% occupancy) of 0.34 ± 0.13 mg/kg. nih.govepa.gov
This type of blocking study is fundamental for validating a radioligand as a pharmacodynamic biomarker. It not only confirms the specificity of the radioligand for its target but also provides a quantitative framework for assessing the degree of target engagement by a therapeutic drug.
| Subject Group | Mean VT (mL/cm3) ± SD | Drug | Dose Range (mg) | TSPO Occupancy | ED50 (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| High-Affinity Binders (HABs) (n=16) | 4.33 ± 0.29 | XBD173 | 10 - 90 | Dose-dependent | 0.34 ± 0.13 | nih.govepa.gov |
| Mixed-Affinity Binders (MABs) (n=10) | 2.94 ± 0.31 |
Beyond target engagement, this compound-derived radioligands are being employed to measure the therapeutic effects of drugs on disease processes. For instance, a clinical trial has been designed to assess the impact of ocrelizumab, a monoclonal antibody used to treat multiple sclerosis, on neuroinflammation as measured by [11C]PBR28 PET imaging. clinicaltrials.govveeva.com The primary goal of this study is to determine if treatment with ocrelizumab leads to a decrease in [11C]PBR28 binding in the brain, which would indicate a reduction in microglial activation and neuroinflammation. While the results of this specific trial are not yet published, it highlights the application of these radioligands in evaluating the efficacy of anti-inflammatory therapies.
Preclinical studies have also provided strong evidence for the utility of TSPO PET imaging as a pharmacodynamic biomarker. In rodent models of epileptogenesis, the anti-inflammatory drug minocycline (B592863) was shown to reduce TSPO expression, an effect that was quantifiable using a TSPO PET radioligand. nih.govnih.gov These animal studies provide a rationale for the use of TSPO PET in clinical trials of anti-inflammatory drugs for neurological disorders.
Another area of application is in the study of inflammatory conditions outside of the central nervous system. A clinical study in patients with inflammatory arthritis was designed to evaluate the uptake of [11C]PBR28 in inflamed joints, demonstrating the potential for these radioligands to be used as biomarkers in peripheral inflammatory diseases.
The interpretation of data from clinical trials using this compound-derived radioligands is influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). turkupetcentre.net Clinical trial protocols using these radioligands must account for this genetic variation, typically by genotyping participants and analyzing the data accordingly. The test-retest reproducibility of [11C]PBR28 PET has been shown to be good, which is a crucial characteristic for a biomarker used to monitor changes over time in response to treatment. nih.gov
| Brain Region | Mean Absolute Test-Retest Variability (%) | Reference |
|---|---|---|
| Whole Brain Gray Matter | 7 - 9 | nih.gov |
| Whole Brain White Matter / Normal-Appearing White Matter | 7 - 9 | |
| Multiple Sclerosis White Matter Lesions | 7 - 9 |
Methodological Considerations and Challenges in Tspo Pet Imaging with Desmethylpbr28 Derived Radioligands
Radioligand Biodistribution and Metabolite Analysis
The journey of a DesmethylPBR28-derived radioligand from injection to target binding is a complex process influenced by its distribution throughout the body and its metabolic breakdown.
In Vivo Metabolic Stability and Identification of Radioactive Metabolites
The in vivo metabolic stability of a radioligand is a crucial factor determining its suitability for PET imaging. turkupetcentre.net this compound is the precursor used for the synthesis of radiolabeled compounds like [11C]PBR28. frontiersin.orgnih.govoup.com The metabolic stability of these radioligands is typically assessed using in vitro methods, such as incubation with liver microsomes, which contain the primary enzymes responsible for drug metabolism. bioduro.commercell.com These assays measure the rate of disappearance of the parent compound over time to estimate its metabolic half-life and intrinsic clearance. bioduro.commercell.comevotec.com
Once administered, radioligands undergo biotransformation, leading to the formation of radioactive metabolites. turkupetcentre.netnih.gov Identifying these metabolites is essential for accurate quantification of PET data, as the scanner detects all radioactivity, not just that from the parent compound. turkupetcentre.netnih.gov The presence of radiometabolites that can cross the blood-brain barrier is particularly problematic as they can confound the signal from the target region. turkupetcentre.net Techniques like high-performance liquid chromatography (HPLC) are used to separate the parent radioligand from its metabolites in plasma samples collected during the PET scan. frontiersin.orgoup.com For instance, in studies with [11C]PBR28, plasma samples are often deproteinized and analyzed by radio-HPLC to determine the fraction of unchanged radioligand over time. oup.com
Table 1: In Vitro Metabolic Stability Assay Parameters
| Parameter | Description |
| System | Liver Microsomes |
| Cofactor | NADPH |
| Readout | % remaining, t1/2, Intrinsic Clearance (Clint) |
| Analysis | LC-MS/MS |
This table provides a general overview of a typical in vitro metabolic stability assay.
Plasma Input Function Derivation and Peripheral Binding Effects
To accurately quantify the binding of a radioligand in the brain, it is necessary to measure the amount of available radioligand in the arterial plasma over time. This is known as the arterial input function (AIF). turkupetcentre.net The AIF describes the concentration of the unmetabolized parent radioligand in arterial plasma. turkupetcentre.net Deriving the AIF involves continuous or discrete arterial blood sampling throughout the PET scan, followed by measurement of radioactivity in whole blood and plasma, and correction for metabolites. frontiersin.orgoup.com
However, obtaining the AIF is an invasive and complex procedure. turkupetcentre.net Furthermore, peripheral binding of the radioligand, for instance to plasma proteins or other tissues with high TSPO expression, can affect the amount of free radioligand available to enter the brain. cam.ac.ukmmv.org Studies have shown that TSPO expression in peripheral blood cells can be significant and may change in disease states, potentially altering the radioligand's biodistribution and complicating the interpretation of brain PET data. cam.ac.uk For example, with [11C]PBR28, uptake in blood is initially higher than in plasma, with the plasma-to-blood ratio changing over time. plos.org
Blood-Brain Barrier Penetration Characteristics
A fundamental requirement for a brain imaging agent is its ability to cross the blood-brain barrier (BBB). nih.gov The physicochemical properties of a molecule, such as its lipophilicity (often measured as LogD), play a significant role in its ability to penetrate the BBB. While this compound-derived radioligands are designed to enter the brain, the efficiency of this process can be influenced by various factors, including active efflux transporters at the BBB. nih.govmdpi.com The maturation state of the BBB can also influence drug penetration, although in humans, the BBB is considered mature from an early age. europa.eu
Quantitative Kinetic Modeling and Image Analysis
Once PET data is acquired, sophisticated mathematical models are employed to extract meaningful quantitative parameters related to TSPO binding.
Volume of Distribution (VT) and Binding Potential (BPND) Estimation
The total volume of distribution (VT) is a key parameter derived from dynamic PET studies. turkupetcentre.net It represents the ratio of the total concentration of a radioligand in a tissue to its concentration in plasma at equilibrium and reflects both specific and non-specific binding. turkupetcentre.net For this compound-derived radioligands like [11C]PBR28, VT is often estimated using kinetic models such as the two-tissue compartment model (2TCM), which requires a metabolite-corrected arterial input function. nih.govfrontiersin.org
The binding potential (BPND) is a more specific measure, representing the ratio of the density of available receptors to the affinity of the radioligand for those receptors. nih.gove-smi.eu It is calculated from VT and the non-displaceable volume of distribution (VND), which represents free and non-specifically bound radioligand (BPND = VT / VND - 1). nih.gov A major challenge in TSPO PET is the estimation of VND. nih.gov
Table 2: Key Kinetic Modeling Parameters
| Parameter | Definition | Significance |
| VT | Total Volume of Distribution | Represents total radioligand concentration in tissue relative to plasma. turkupetcentre.net |
| BPND | Non-displaceable Binding Potential | Proportional to the density of available receptors. nih.gove-smi.eu |
| K1 | Influx rate constant | Rate of radioligand delivery from plasma to tissue. e-smi.eu |
| k2 | Efflux rate constant | Rate of radioligand return from tissue to plasma. e-smi.eu |
| k3 | Association rate constant | Rate of radioligand binding to the target. e-smi.eu |
| k4 | Dissociation rate constant | Rate of radioligand unbinding from the target. e-smi.eu |
Challenges in Reference Region Identification and Alternative Approaches
One way to circumvent the need for arterial blood sampling is to use a reference region-based approach. nih.gov This method requires a brain region devoid of the target receptor to serve as an input function. turkupetcentre.netnih.gov However, for TSPO, which is expressed throughout the brain, identifying a true reference region is problematic. nih.govplos.orgnih.gov The cerebellum has been used as a pseudo-reference region in some studies, but its validity is often questioned. oup.comresearchgate.net
Given the difficulties with both arterial input functions and reference regions, alternative quantification methods are being explored. plos.org One such approach is the use of the standardized uptake value (SUV), a semi-quantitative measure that normalizes tissue radioactivity concentration for injected dose and body weight. plos.orgnih.gov While simpler to calculate, SUV can be influenced by physiological factors that affect radioligand delivery and clearance, leading to variability in its correlation with VT. plos.orgnih.gov Studies with [11C]PBR28 have shown that while SUV may correlate well with VT within an individual scan, this relationship can be inconsistent across different studies. nih.gov
Assessment of Standardized Uptake Value (SUV) as an Outcome Measure
The Standardized Uptake Value (SUV) is a semi-quantitative metric frequently employed in positron emission tomography (PET) to provide a measure of radiotracer uptake in tissue. collectiveminds.healthwikipedia.org It is calculated as the ratio of the image-derived radioactivity concentration to the whole-body concentration of the injected radioactivity. wikipedia.org In the context of PET studies using this compound-derived radioligands, such as [11C]PBR28, the utility of SUV as a primary outcome measure has been a subject of investigation and debate.
For PET tracers targeting the translocator protein (TSPO), the gold standard for quantification is the total distribution volume (VT), which requires invasive arterial blood sampling to generate an arterial input function. nih.gov Due to the impracticality of arterial sampling in many clinical and research settings, there is a strong interest in validating a less invasive method like SUV. nih.govnih.gov
Studies in healthy rodents using [11C]PBR28 have shown a strong correlation between SUV and VT, suggesting that SUV can be a reliable outcome measure in these preclinical models. nih.gov The test-retest variability of SUV in these animal studies was also found to be good, supporting its use for longitudinal experiments assessing disease progression or treatment efficacy. nih.gov
However, the translation of these findings to human studies is not straightforward. A retrospective analysis of [11C]PBR28 PET scans in baboons revealed that while SUV correlated well with VT within individual scans, this relationship was variable across different studies. nih.gov This variability suggests that multiple physiological factors can influence the correlation between SUV and VT. nih.gov
In human studies, research has demonstrated that SUV measurements of [11C]PBR28 are sensitive enough to detect differences in uptake based on an individual's TSPO genotype (rs6971 polymorphism). nih.gov Specifically, a significant difference in SUV was observed between high-affinity and mixed-affinity carriers, a finding consistent with more quantitative methods that measure VT. nih.gov This indicates that SUV may serve as a reasonable alternative to full kinetic modeling, especially when group matching for TSPO genotype is performed. nih.gov
Despite its potential, relying solely on SUV presents challenges. Factors such as body weight, injected dose, and the time between injection and scanning can all influence SUV calculations. collectiveminds.healthwikipedia.orgmdanderson.org Furthermore, the relationship between SUV and the underlying biological process, such as neuroinflammation, can be complex and may not always be linear. Therefore, while SUV is a valuable and practical tool, particularly for simplifying longitudinal studies, its use as a primary outcome measure in this compound-derived PET imaging requires careful consideration of its limitations and the specific context of the research question.
Attenuation and Scatter Correction Methodologies
Accurate quantification in PET imaging is critically dependent on the correction for photon attenuation and scatter. nih.govhug.ch Attenuation is the process by which photons are absorbed or deflected as they travel through tissue, leading to an underestimation of the true radioactivity concentration. hug.ch Scatter occurs when photons are deflected from their original path, resulting in their detection at an incorrect location, which degrades image contrast and quantitative accuracy. hug.ch
For PET/CT scanners, attenuation correction is typically performed using the CT data to create an attenuation map of the body. medrxiv.org The Hounsfield units from the CT scan are converted to linear attenuation coefficients for the 511-keV photons produced during PET. medrxiv.org In PET/MR imaging, this process is more challenging as MRI does not directly provide information on tissue density. Various methods have been developed for MR-based attenuation correction (MRAC), including segmentation of MR images into different tissue classes (e.g., air, soft tissue, bone), and atlas-based approaches. frontiersin.org
Scatter correction techniques are also essential. One common approach is to use simulation-based methods, such as the single scatter simulation (SSS), which models the distribution of scattered photons based on the emission and attenuation data. frontiersin.org More advanced methods may incorporate dual-energy window techniques or fit scatter tails to the projection data. hug.ch Iterative reconstruction algorithms can also incorporate both attenuation and scatter correction directly into the image reconstruction process. hug.ch
Table 1: Methodological Considerations for SUV in this compound PET
| Consideration | Findings and Implications |
| Correlation with VT | Strong correlation in healthy rodents, but variable in non-human primates and across human studies. nih.govnih.gov |
| Genotype Sensitivity | SUV can distinguish between high-affinity and mixed-affinity TSPO genotypes in humans. nih.gov |
| Influencing Factors | Body weight, injected dose, and scan timing can affect SUV values. collectiveminds.healthwikipedia.orgmdanderson.org |
| Practicality | Offers a less invasive alternative to methods requiring arterial blood sampling. nih.govnih.gov |
Variability and Reproducibility in TSPO PET Studies
Impact of TSPO Genotype on In Vivo Binding Quantification
A significant source of variability in TSPO PET studies with second-generation radioligands, including those derived from this compound like [11C]PBR28, is the genetic polymorphism rs6971 in the TSPO gene. nih.govnih.gov This single nucleotide polymorphism results in an amino acid substitution (alanine to threonine at position 147) that alters the binding affinity of these radioligands. nih.govplos.org
This polymorphism gives rise to three distinct binding affinity phenotypes:
High-Affinity Binders (HABs): Individuals homozygous for the C allele (C/C). nih.gov
Mixed-Affinity Binders (MABs): Heterozygous individuals (C/T). nih.gov
Low-Affinity Binders (LABs): Homozygous for the T allele (T/T). mdpi.com
In vivo PET studies have consistently demonstrated the profound impact of this genotype on the quantification of TSPO binding. Studies using [11C]PBR28 have shown that the total distribution volume (VT) is significantly higher in HABs compared to MABs. nih.gov For instance, one study reported that VT in the HAB group is approximately 40% higher than in the MAB group. turkupetcentre.net Similarly, SUV measurements of [11C]PBR28 show a roughly 30% difference between HABs and MABs. nih.gov
Intra-Subject Test-Retest Reliability and Sources of Variability
The test-retest reliability of a PET radioligand is a crucial measure of its stability and reproducibility over time within the same individual. For this compound-derived radioligands, several studies have assessed their test-retest performance.
A study evaluating [11C]PBR28 in healthy human subjects reported a mean absolute variability in VT of 18.3% ± 12.7% in brain gray matter. turkupetcentre.net Despite this variability, the intraclass correlation coefficient (ICC) was high (0.90-0.94), suggesting good reliability. turkupetcentre.net Another study focusing on patients with temporal lobe epilepsy found that while there was considerable inter-individual variability, an asymmetry index comparing the affected and unaffected hemispheres showed good test-retest reliability. nih.govfrontiersin.org
However, other studies have highlighted the limited test-retest reliability of TSPO ligands, particularly when using simplified outcome measures. nih.govki.se This variability can be attributed to several factors beyond the inherent properties of the radioligand:
Biological Factors: Diurnal variations in TSPO expression can contribute to variability. frontiersin.org Other biological factors such as age, sex, and body mass index (BMI) have also been identified as potential confounders. turkupetcentre.netfrontiersin.org
Methodological Factors: The choice of kinetic model and outcome measure can significantly impact reliability. frontiersin.org For example, ratio-based methods have been shown to have poor reliability and a weak association with the gold-standard VT. ki.se
Plasma Protein Binding: Variability in the plasma protein binding of the tracer can be a major source of inter-subject variability in VT. turkupetcentre.net
These sources of variability underscore the importance of standardized protocols and careful methodological choices to ensure the reliability and reproducibility of TSPO PET studies.
Methodological Approaches to Minimize Inter-Individual Differences
Given the significant inter-individual variability in TSPO PET studies, several methodological approaches have been proposed to minimize these differences and improve the sensitivity to detect true biological changes.
Genotyping: As discussed previously, genotyping for the rs6971 polymorphism and stratifying subjects into HAB and MAB groups is a fundamental step to reduce variability. nih.govnih.gov
Ratio-Based Measures: One approach to reduce the impact of global factors that affect all brain regions is to use a ratio of the binding in a target region to a pseudo-reference region. researchgate.net This can decrease inter-individual variability and enhance statistical power. researchgate.net However, the utility of this approach is limited by the challenge of identifying a true reference region where TSPO expression is not affected by the disease process under investigation. researchgate.net
Correction for Plasma Free Fraction: Since variability in plasma protein binding contributes to inter-subject differences in VT, some studies have corrected VT by dividing it by the measured free fraction of the tracer in plasma (fp). turkupetcentre.net
Standardized Protocols: Adherence to standardized protocols for patient preparation (e.g., fasting), data acquisition, and analysis is crucial. mdanderson.orgfrontiersin.org This includes consistent timing of scans and use of validated kinetic models. collectiveminds.healthfrontiersin.org
Asymmetry Index: In diseases with unilateral or asymmetric pathology, such as temporal lobe epilepsy, calculating an inter-hemispheric asymmetry index can be a reliable measure that minimizes the influence of global inter-individual variability. nih.govfrontiersin.org
By implementing these methodological strategies, researchers can reduce the noise in TSPO PET data, thereby improving the ability to detect subtle but significant changes in TSPO expression related to neurological and psychiatric disorders.
Table 2: TSPO Genotype and Binding Affinity
| Genotype (rs6971) | Alleles | Binding Affinity | Prevalence (Caucasian) |
| High-Affinity Binder (HAB) | C/C | High | ~66% |
| Mixed-Affinity Binder (MAB) | C/T | Mixed | ~29% |
| Low-Affinity Binder (LAB) | T/T | Low | ~5% |
| Data sourced from nih.govmdpi.com |
Advanced Analytical Approaches and Integrated Research Paradigms
Machine Learning and Artificial Intelligence for Image Analysis and Pattern Recognition
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the analysis of [11C]PBR28 PET data. These computational tools can identify complex patterns of neuroinflammation that may not be apparent through traditional region-of-interest analysis. nih.gov
ML algorithms are adept at distinguishing between normal and abnormal patterns in PET images, often achieving high diagnostic accuracies. nih.gov For instance, in a multicenter study, a machine learning approach was used to analyze [11C]PBR28 PET scans to differentiate between multiple system atrophy (MSA) and Parkinson's disease (PD). nih.gov The ML model improved the sensitivity of distinguishing MSA from PD to 96%, a significant increase from the 83% sensitivity achieved by visual reading alone. nih.gov This highlights the potential of ML to enhance diagnostic accuracy by detecting subtle, disease-specific "hotspots" of TSPO binding. nih.gov
Furthermore, ML techniques like random forest classifiers have been trained on TSPO imaging features to discriminate between patients with chronic low back pain and healthy controls, demonstrating that imaging features beyond the mean signal, such as kurtosis and entropy, hold significant discriminatory power. nih.gov Deep learning models, a subset of AI, are also being developed to generate synthetic TSPO PET images from more accessible structural MRI data. A 3D U-Net model has shown the ability to accurately replicate the spatial patterns of [11C]PBR28 PET from T1-weighted MRI, which could make neuroinflammation imaging more widely available. biorxiv.org
Table 1: Application of Machine Learning in [11C]PBR28 PET Studies
| Study Focus | Machine Learning Technique | Key Finding | Reference |
|---|---|---|---|
| Differentiating Multiple System Atrophy (MSA) from Parkinson's Disease (PD) | Not specified | Improved sensitivity for MSA diagnosis to 96% from 83% with visual reading. | nih.gov |
| Discriminating Chronic Low Back Pain from Healthy Controls | Random Forest Classifier | Image features like kurtosis and entropy are as important as the mean for classification. | nih.gov |
| Generating Synthetic TSPO PET from MRI | 3D U-Net (Deep Learning) | Accurately synthesized TSPO PET images from T1-weighted MRI data. | biorxiv.org |
Integration of PET Data with Cerebrospinal Fluid (CSF) Biomarkers of Neuroinflammation
Combining [11C]PBR28 PET data with biomarkers from cerebrospinal fluid (CSF) offers a more comprehensive understanding of the neuroinflammatory processes in various neurological disorders. This integrative approach allows for the correlation of in-vivo brain imaging findings with direct measures of inflammatory and neurodegenerative markers.
In a study on Parkinson's disease, while no significant difference in [11C]PBR28 binding was found between patients and healthy controls, there were significant correlations between CSF biomarkers and clinical severity. helsinki.finih.gov Specifically, higher levels of the neuroinflammation marker sTREM2 and the neurodegeneration marker neurogranin (B1177982) in the CSF were associated with more severe motor symptoms. nih.gov Furthermore, increased [11C]PBR28 binding in the basal ganglia and substantia nigra was related to higher levels of the CSF neuroinflammation biomarker YKL-40 in the Parkinson's disease group. helsinki.finih.gov
However, the relationship between central and peripheral markers is not always straightforward. For example, in the context of postoperative delirium, changes in brain [11C]PBR28 binding did not show a relationship with CSF or plasma biomarkers of inflammation. researchgate.net This highlights the complexity of neuroinflammatory responses and the value of a multi-pronged measurement approach.
Table 2: Correlation of [11C]PBR28 PET with CSF Biomarkers
| Disease/Condition | [11C]PBR28 PET Finding | Correlated CSF Biomarker | Significance of Correlation | Reference |
|---|---|---|---|---|
| Parkinson's Disease | Increased binding in basal ganglia and substantia nigra | YKL-40 (neuroinflammation) | Positive correlation | helsinki.finih.gov |
| Parkinson's Disease | No overall group difference | sTREM2 (neuroinflammation) | Correlated with motor symptom severity | nih.gov |
| Parkinson's Disease | No overall group difference | Neurogranin (neurodegeneration) | Correlated with motor symptom severity | nih.gov |
| Postoperative Delirium | Transient reduction in binding | Inflammatory markers | No relationship found | researchgate.net |
Multimodal Imaging Approaches Combining TSPO PET with MRI and Other Modalities
The integration of [11C]PBR28 PET with other imaging modalities, particularly magnetic resonance imaging (MRI), provides a powerful tool for investigating the interplay between neuroinflammation and structural or functional brain changes. neurosci.cn Simultaneous PET/MRI allows for the precise anatomical localization of TSPO signal and the correlation of glial activation with various MRI-derived metrics. nih.gov
In amyotrophic lateral sclerosis (ALS), a multimodal approach using [11C]PBR28 PET, magnetic resonance spectroscopy (1H-MRS), and diffusion tensor imaging (DTI) has revealed significant relationships between glial activation and neuronal integrity. nih.govnih.gov Studies have shown that increased [11C]PBR28 uptake in the motor cortices of ALS patients co-localizes with microstructural changes, such as reduced fractional anisotropy (FA) measured by DTI. nih.gov Furthermore, in the precentral gyri, [11C]PBR28 uptake correlated positively with myo-inositol/creatine (a marker of gliosis) and negatively with N-acetylaspartate/creatine (a marker of neuronal integrity) as measured by 1H-MRS. nih.govnih.gov
This combined imaging approach provides complementary information, enhancing the understanding of disease pathology. nih.gov For example, in multiple sclerosis, the combination of TSPO-PET and DTI has demonstrated that compromised white matter integrity correlates with increased microglial activation, and both are associated with greater clinical disability. neurology.org
Table 3: Findings from Multimodal Imaging with [11C]PBR28 PET
| Disease | Combined Modality | Key Finding | Reference |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | PET, 1H-MRS, DTI | Increased [11C]PBR28 uptake correlates with markers of gliosis (mI/Cr) and neuronal injury (NAA/Cr), and with reduced fractional anisotropy. | nih.govnih.gov |
| Multiple Sclerosis (MS) | PET, DTI | Compromised white matter integrity (altered DTI parameters) correlates with increased TSPO binding. | neurology.org |
Development and Application of Asymmetry Indices for Regional Inflammation Assessment
Asymmetry indices (AIs) are a valuable tool in the analysis of [11C]PBR28 PET data, particularly in conditions with focal or lateralized pathology. The AI quantifies the difference in radiotracer uptake between corresponding regions in the two brain hemispheres. nih.gov This method can be more sensitive than region-based analyses in detecting subtle, localized neuroinflammation. researchgate.net
In temporal lobe epilepsy, studies have consistently shown higher [11C]PBR28 uptake in the hippocampus ipsilateral to the seizure focus compared to the contralateral side. nih.govhra.nhs.uknih.gov The absolute asymmetry index was significantly higher in patients compared to healthy subjects, and this asymmetry was more pronounced in patients with hippocampal sclerosis. nih.govnih.gov The good test-retest reliability of the hippocampal asymmetry index makes it a robust measure for longitudinal studies. hra.nhs.uk
The application of asymmetry analysis has also been explored in other conditions. For example, in nonhuman primate models of Parkinson's disease, an asymmetry index of [18F]FEPPA (another TSPO ligand) PET showed a positive correlation with CD68 immunoreactivity, a marker for neuroinflammation. researchgate.net While not directly a [11C]PBR28 study, this demonstrates the principle and potential of asymmetry analysis in quantifying focal inflammatory processes.
Table 4: Use of Asymmetry Indices in TSPO PET Imaging
| Condition | PET Radiotracer | Key Finding | Reference |
|---|---|---|---|
| Temporal Lobe Epilepsy | [11C]PBR28 | Higher uptake ipsilateral to the seizure focus, with a more pronounced asymmetry in patients with hippocampal sclerosis. | nih.govnih.gov |
| Epilepsy with Hippocampal Sclerosis | [11C]PBR28 | Inter-hemispheric asymmetry index in the hippocampus has good test-retest reliability. | hra.nhs.uk |
| Nonhuman Primate Model (Allogeneic Grafts) | [18F]FEPPA | Asymmetry index correlated positively with histological measures of neuroinflammation (CD68 immunoreactivity). | researchgate.net |
Future Perspectives and Research Directions for Desmethylpbr28 and Its Derivatives
Design and Development of Next-Generation TSPO Radioligands
The quest for the ideal TSPO radioligand is driven by the need for improved diagnostic accuracy and broader clinical applicability. While second-generation tracers like [¹¹C]PBR28, an analog of DAA1106, offered significant improvements over the first-generation ¹¹C-PK11195 in terms of signal-to-noise ratio, they are hampered by a single nucleotide polymorphism (SNP) rs6971, which affects binding affinity. nih.govnih.gov The development of third-generation ligands aims to combine the strengths of previous generations while overcoming their deficiencies. nih.gov
Strategies for Improved Signal-to-Noise Ratios and Metabolic Stability
A critical goal in the development of new TSPO PET tracers is to enhance the signal-to-noise ratio. nih.gov This is often hindered by high nonspecific binding, a characteristic of many early-generation ligands. nih.gov Strategies to address this include designing molecules with optimized lipophilicity. For instance, PBR28 was developed with lower lipophilicity compared to its predecessors, which contributed to its improved imaging characteristics. nih.gov Future designs will likely continue to refine this balance to minimize off-target binding and improve the clarity of the PET signal.
Metabolic stability is another crucial factor influencing the quality of PET imaging. nih.gov Radiometabolites that can cross the blood-brain barrier may interfere with the accurate quantification of TSPO expression. mdpi.com The development of radioligands labeled with fluorine-18 (B77423), which has a longer half-life than carbon-11 (B1219553), can offer advantages in terms of metabolic stability and allow for longer dynamic PET studies. mdpi.commdpi.com Ongoing research focuses on chemical modifications to the DesmethylPBR28 scaffold to block metabolically vulnerable sites, thereby reducing the formation of confounding radiometabolites. researchgate.net
| Strategy | Rationale | Desired Outcome |
| Optimized Lipophilicity | Reduce nonspecific binding in tissues. | Higher signal-to-noise ratio. |
| Increased Metabolic Stability | Minimize the formation of brain-penetrant radiometabolites. | More accurate quantification of TSPO expression. |
| Fluorine-18 Labeling | Longer half-life and potentially more stable metabolites. | Increased utility and feasibility for clinical studies. mdpi.com |
Pursuit of Genotype-Independent TSPO Radioligands
A major limitation of second-generation TSPO radioligands, including derivatives of this compound, is their sensitivity to the rs6971 polymorphism in the TSPO gene. nih.govmdpi.com This genetic variation leads to different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). mdpi.commdpi.com This necessitates genotyping of patients prior to PET scans, adding a layer of complexity and cost to clinical studies, and often leading to the exclusion of LABs. nih.govmdpi.com
The development of third-generation, genotype-independent radioligands that bind with high affinity to all three genetic variants is a paramount goal. nih.govresearchgate.net Researchers are actively exploring novel chemical scaffolds and modifications to existing ones to create tracers that are insensitive to the A147T amino acid substitution caused by the SNP. mq.edu.au Success in this area would represent a significant breakthrough, enabling more inclusive and streamlined clinical trials and facilitating the widespread adoption of TSPO PET imaging.
Novel Chemical Structures Derived from this compound Scaffolds
Expanding the Research Horizon: Non-Inflammatory Roles of TSPO and Novel Applications
While TSPO is a well-established marker of neuroinflammation, its biological functions are far more diverse. nih.govmdpi.com TSPO is involved in a wide range of cellular processes, including steroidogenesis, cholesterol transport, apoptosis, and mitochondrial function. nih.govnih.govnih.gov This multifaceted nature of TSPO presents exciting opportunities to expand its use as a biomarker beyond neuroinflammation.
Future research will likely focus on elucidating the role of TSPO in other pathological conditions. For example, altered TSPO expression has been observed in various cancers and cardiovascular diseases. nih.govox.ac.uk TSPO PET imaging could, therefore, become a valuable tool for diagnosing and monitoring these conditions, as well as for evaluating the efficacy of novel therapies targeting TSPO-related pathways. Furthermore, the development of TSPO ligands with specific functional effects, such as promoting neurosteroid production or modulating mitochondrial function, could lead to new therapeutic strategies for a variety of disorders. nih.govthno.org
Standardization and Harmonization of TSPO PET Imaging Protocols Across Research Centers
There is a pressing need for the development and adoption of harmonized protocols to ensure the reliability and reproducibility of TSPO PET data. ed.ac.uk This includes standardization of:
Radiotracer administration and acquisition parameters.
Kinetic modeling strategies for quantifying TSPO binding.
The use of arterial input functions versus reference tissue models. frontiersin.org
Reporting of results to facilitate meta-analyses.
Collaborative efforts among research institutions and the establishment of consensus guidelines will be crucial for advancing the clinical utility of TSPO PET imaging. ed.ac.uk
Translational Roadblocks and Opportunities for Clinical Implementation
Despite the significant progress in the development of TSPO radioligands, several roadblocks hinder their widespread clinical implementation. The high cost of PET imaging, the need for specialized equipment and expertise, and the complexities of radiotracer production and quantification are all significant barriers. nih.gov The genetic variability in TSPO binding further complicates the clinical translation of second-generation tracers. mdpi.com
Addressing Remaining Challenges in TSPO Quantification and Interpretation
The use of this compound and other second-generation radioligands for imaging the 18 kDa translocator protein (TSPO) with positron emission tomography (PET) has significantly advanced the in-vivo study of neuroinflammation. However, several substantial challenges in the quantification and interpretation of the PET signal remain. Addressing these hurdles is critical for the future development and clinical application of TSPO-targeted imaging agents.
A primary complication in the quantification of TSPO PET data stems from a single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. snmjournals.orgnih.gov This polymorphism results in an amino acid substitution (Ala147Thr) that alters the binding affinity of second-generation radioligands, including the parent compound of this compound, PBR28. ox.ac.ukresearchgate.net This genetic variation categorizes the population into three groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). nih.govsnmjournals.org Individuals with the low-affinity genotype may have a signal that is too low to be reliably quantified, often necessitating their exclusion from studies and limiting the broad applicability of these tracers. snmjournals.orgmdpi.com Consequently, genotyping subjects prior to PET imaging is an essential but burdensome step in research and clinical trials to correctly interpret binding data. mdpi.com Studies have shown that even standardized uptake values (SUV), a simpler quantification metric, are sensitive to TSPO genotype, with MABs showing significantly lower values than HABs. nih.gov
Another significant challenge is the accurate quantification of the specific radioligand binding signal in the brain. frontiersin.org TSPO is expressed ubiquitously throughout the brain, which means there is no true "reference region" devoid of the protein. nih.govnih.gov This lack of a reference region complicates kinetic modeling and often requires invasive arterial blood sampling to measure the metabolite-corrected arterial input function for accurate quantification of the total volume of distribution (VT). nih.govresearchgate.netnih.gov To directly estimate the specific binding, the non-displaceable volume of distribution (VND) must be determined, which typically requires a pharmacological blockade study using a non-radioactive TSPO ligand like XBD173. nih.gov These procedures are complex, invasive, and not always feasible in clinical settings.
Furthermore, the interpretation of what an increased TSPO PET signal biologically represents is not straightforward. While TSPO is considered a biomarker for microglial activation, it is also expressed in other cells, including astrocytes and endothelial cells, which can also become activated during neuroinflammation. snmjournals.orgsnmjournals.org This lack of cellular specificity makes it difficult to attribute changes in the PET signal to a single cell type. snmjournals.org Moreover, the TSPO signal does not differentiate between the various functional states of activated microglia, such as pro-inflammatory (M1) or anti-inflammatory/reparative (M2) phenotypes. nih.gov Therefore, it is currently unclear whether an elevated TSPO signal reflects a destructive or a beneficial neuroinflammatory process, which is a major limitation for interpreting disease progression and treatment effects. snmjournals.orgnih.gov
Finally, external factors can confound the TSPO signal, further complicating interpretation. For instance, some studies suggest that antipsychotic medications can alter TSPO expression, which could impact the results of neuroinflammation imaging in psychiatric patient populations. frontiersin.org Overcoming these challenges will likely require a multi-faceted approach, including the development of novel radioligands with low sensitivity to the TSPO polymorphism, the refinement of non-invasive quantification methods, and correlative studies with other biomarkers to better understand the cellular and functional basis of the TSPO PET signal.
Table 1: Key Challenges in TSPO Quantification and Interpretation
| Challenge | Description | Impact on this compound & Derivatives |
| Genetic Polymorphism (rs6971) | A common SNP in the TSPO gene creates high, mixed, and low-affinity binders for second-generation radioligands. ox.ac.uknih.gov | Requires pre-imaging genotyping, complicates data analysis across different binding groups, and may lead to the exclusion of low-affinity binders. mdpi.comresearchgate.net |
| Lack of a True Reference Region | TSPO is widely expressed in the brain, preventing the use of simple reference tissue models for quantification. nih.govnih.gov | Necessitates complex and invasive methods like arterial blood sampling and kinetic modeling for accurate quantification. nih.govnih.gov |
| Cellular Specificity | TSPO is expressed not only in microglia but also in other cells like astrocytes and endothelial cells. snmjournals.orgsnmjournals.org | It is difficult to determine the specific cellular source of an increased PET signal, limiting the biological interpretation. snmjournals.org |
| Functional Interpretation | The TSPO signal does not distinguish between different microglial activation states (e.g., pro-inflammatory vs. anti-inflammatory). nih.gov | The meaning of an increased signal in the context of disease pathology (i.e., harmful vs. protective inflammation) remains ambiguous. snmjournals.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for DesmethylPBR28, and what experimental parameters critically influence yield optimization?
- Methodological Answer : this compound is synthesized via a multi-step process involving phenol alkylation, reduction, and acetylation. Key steps include:
- Step 1 : Reaction of phenol with a precursor under K₂CO₃ catalysis in DMF at 80°C (yield: 97%) .
- Step 2 : Reduction using SnCl₂ in HCl/MeOH at 80°C (yield: 92%) .
- Step 3 : Condensation with o-salicylaldehyde followed by NaBH₄ reduction (yield: 91%) .
Critical factors affecting yield include temperature control, reagent purity, and reaction time. Optimizing catalyst concentration and solvent choice (e.g., DMF for polar aprotic conditions) is essential.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm functional groups and stereochemistry.
- HPLC-MS : For purity assessment (≥95% recommended for in vivo studies) .
- Elemental Analysis : To validate empirical formulas .
- Melting Point Determination : To corroborate crystallinity.
Ensure all new compounds are fully characterized with spectral data archived in supplementary materials .
Q. How is this compound utilized in positron emission tomography (PET) imaging studies, and what are its initial evaluation metrics?
- Methodological Answer : this compound serves as a precursor for radiolabeled [¹¹C]PBR28, targeting translocator protein (TSPO) in neuroinflammation. Key evaluation parameters include:
- Radiolabeling Efficiency : ≥90% using [¹¹C]CH₃I .
- Biodistribution : Assessed via dynamic PET scans in rodent models.
- Binding Affinity : Compare with reference ligands (e.g., PK11195) using competitive assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinity data for this compound across different experimental models?
- Methodological Answer : Discrepancies may arise from:
- Species-Specific TSPO Polymorphisms : Use homozygous rodent models to minimize genetic variability .
- Assay Conditions : Standardize buffer pH, temperature, and ligand concentration.
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., protein binding) .
Reproducibility requires detailed documentation of experimental protocols, including batch-specific reagent sources .
Q. What experimental design strategies are effective for comparative studies between this compound and its structural analogs?
- Methodological Answer :
- Controlled Variables : Maintain identical imaging protocols (e.g., PET scan duration, radiotracer dose) .
- Dose-Response Curves : Compare IC₅₀ values using homologous cell lines .
- Molecular Dynamics Simulations : Predict binding pocket interactions to rationalize empirical differences.
Include negative controls (e.g., cold ligand competition) to validate specificity .
Q. What methodological considerations are critical for ensuring reproducibility in this compound synthesis and application?
- Methodological Answer :
- Reagent Batch Documentation : Trace lot numbers for precursors and solvents .
- In-Process Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
- Independent Replication : Share detailed synthetic protocols via supplementary data, including hazard notes for high-risk steps (e.g., SnCl₂ handling) .
Data Analysis and Reporting
Q. How should researchers statistically analyze pharmacological data (e.g., IC₅₀, EC₅₀) for this compound to ensure robustness?
- Methodological Answer :
- Dose-Response Models : Fit data using nonlinear regression (e.g., Hill equation) with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust statistical packages (e.g., R/BioConductor).
- Metadata Reporting : Include sample size justification, assay plate layouts, and instrument calibration dates .
Q. What are the best practices for integrating this compound experimental data into computational models (e.g., pharmacokinetic simulations)?
- Methodological Answer :
- Parameterization : Use in vitro binding constants and logP values to refine compartmental models.
- Validation : Compare simulated vs. empirical plasma concentration-time curves.
- Open Data : Share raw datasets in repositories like Zenodo to enable model replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
